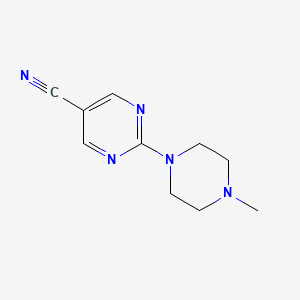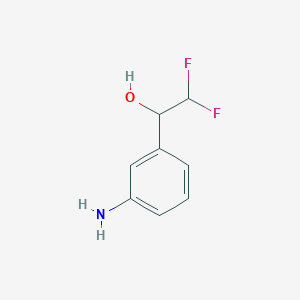
6-Chloro-2-(trifluoromethyl)pyridine-3-boronic acid
Descripción general
Descripción
6-Chloro-2-(trifluoromethyl)pyridine-3-boronic acid is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical and dyestuff field . It is a part of the trifluoromethylpyridine (TFMP) derivatives which are key structural motifs in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) and its derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular weight of this compound is 225.36 . The linear formula is C6H4BClF3NO2 .Chemical Reactions Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis. In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Physical And Chemical Properties Analysis
This compound is slightly soluble in water . It is stored in an inert atmosphere, under -20C .Aplicaciones Científicas De Investigación
Synthesis and Characterization
6-Chloro-2-(trifluoromethyl)pyridine-3-boronic acid is involved in various synthesis processes. A study by Liu Guoqua (2014) focused on synthesizing 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, a related compound, highlighting the importance of reaction conditions and the purity and structure characterization of the product (Liu, 2014).
Suzuki Cross-Coupling Reactions
Suzuki Cross-Coupling reactions, a pivotal method in organic chemistry, often use boronic acids. Amy E. Smith et al. (2008) reported the synthesis of various boronic acids, including dihalopyridylboronic acids, and their reactivity in Suzuki–Miyaura cross-coupling reactions, which are crucial for creating functionalized heteroarylpyridine derivatives (Smith et al., 2008).
Metallocene Activation
In coordination chemistry, tris(pentafluorophenyl)boron, a strong Lewis acid, reacts with nitrogen-containing compounds, including pyridines. The research by F. Focante et al. (2006) investigates its reactivity and potential applications in metallocene activation, indicating its utility in polymerization of olefins (Focante et al., 2006).
Medicinal Chemistry
A. Jha and T. Atchuta Ramarao (2017) explored the synthesis of novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrid analogues, indicating the role of trifluoromethyl pyridines in developing potential antimicrobial compounds (Jha & Ramarao, 2017).
Molecular Structural Studies
Studies on molecular structures, like the investigation of antimicrobial activities and DNA interaction of 2-chloro-6-(trifluoromethyl)pyridine by M. Evecen et al. (2017), provide insights into the structural and spectroscopic properties of related compounds (Evecen et al., 2017).
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary target could be considered the palladium catalyst and the organic groups involved in the reaction.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that the suzuki-miyaura cross-coupling reaction, in which this compound participates, is a key step in the synthesis of various biologically active molecules . These molecules can then interact with various biochemical pathways, depending on their specific structures and targets.
Pharmacokinetics
The trifluoromethyl group is known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds , which could influence the compound’s pharmacokinetics.
Result of Action
The molecular and cellular effects of 6-Chloro-2-(trifluoromethyl)pyridine-3-boronic acid’s action would depend on the specific context in which it’s used. In the context of Suzuki-Miyaura cross-coupling reactions, the result is the formation of a new carbon-carbon bond . This can lead to the synthesis of various biologically active molecules , which can have diverse effects at the molecular and cellular level.
Safety and Hazards
Direcciones Futuras
The demand for TFMP derivatives has been increasing steadily in the last 30 years . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future .
Propiedades
IUPAC Name |
[6-chloro-2-(trifluoromethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF3NO2/c8-4-2-1-3(7(13)14)5(12-4)6(9,10)11/h1-2,13-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRXJTUODFYILY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)Cl)C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101187634 | |
| Record name | Boronic acid, B-[6-chloro-2-(trifluoromethyl)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101187634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2096339-76-1 | |
| Record name | Boronic acid, B-[6-chloro-2-(trifluoromethyl)-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[6-chloro-2-(trifluoromethyl)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101187634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Tris[N,N-bis(trimethylsilyl)amide]neodymium(III), 98%](/img/structure/B6351307.png)
![2-Methoxy-5-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B6351311.png)
![4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride, 90%](/img/structure/B6351312.png)





![[rel-(1R,3r,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B6351355.png)